2-Thiomethyl-2'-thiomorpholinomethyl benzophenone

Description

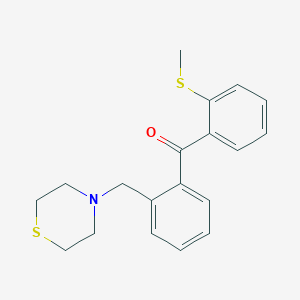

2-Thiomethyl-2'-thiomorpholinomethyl benzophenone (CAS: 898781-66-3) is a benzophenone derivative characterized by the presence of a thiomethyl (-S-CH₃) group at the 2-position and a thiomorpholinomethyl (-CH₂-thiomorpholine) substituent at the 2'-position. Thiomorpholine, a sulfur-containing heterocycle, confers unique electronic and steric properties to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research. Industrial-grade samples are available at 95+% purity, with applications speculated in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYGEEMILNRZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643812 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-66-3 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with a thiomethylating agent such as methylthiol in the presence of a base like sodium hydride (NaH).

Attachment of the Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a Mannich reaction, where the benzophenone core reacts with formaldehyde and thiomorpholine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Thiomethyl-2’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.

Substitution: Halides or amines, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperature.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiomethyl-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: It may be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfur-containing compounds.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone depends on its interaction with molecular targets. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The benzophenone core can also participate in photochemical reactions, absorbing light and undergoing photochemical transformations that can affect biological systems.

Comparison with Similar Compounds

Electronic Effects :

- Thiomethyl (-SCH₃) : Moderately electron-withdrawing due to sulfur’s electronegativity, enhancing stability in radical reactions .

- Thiomorpholinomethyl: The sulfur atom in thiomorpholine increases nucleophilicity, facilitating coupling reactions .

- Halogen Substituents (e.g., F, Cl) : Improve metabolic stability and binding affinity in bioactive molecules .

Reactivity

- β-Keto-Sulfone Analogues: The thiomethyl group enables participation in Michael additions and Knoevenagel condensations, similar to β-keto-sulfones .

- Cross-Coupling Potential: The thiomorpholinomethyl group may act as a directing group in metal-catalyzed cross-coupling reactions, a feature observed in selagibenzophenone analogues .

Industrial Relevance

- Scale-Up Challenges : Industrial-grade production (99% purity) requires rigorous purification, as seen in methoxy-substituted analogues .

- Regulatory Compliance : REACH and ISO certifications highlight its suitability for regulated applications like food additives .

Critical Considerations

- Structural Accuracy: Misassignment of substituent positions (e.g., thiomorpholinomethyl vs. methoxy) can drastically alter properties, emphasizing the need for NMR/X-ray validation .

- Toxicity Data Gaps: Limited studies on chronic exposure risks warrant caution in handling .

Biological Activity

2-Thiomethyl-2'-thiomorpholinomethyl benzophenone (CAS No. 898781-66-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzophenone core with thiomethyl and thiomorpholinomethyl substituents, which are believed to enhance its biological activity. The synthesis typically involves three main steps:

- Formation of Benzophenone Core : Achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

- Introduction of Thiomethyl Group : This is done via nucleophilic substitution with methylthiol.

- Attachment of Thiomorpholinomethyl Group : Accomplished through a Mannich reaction involving formaldehyde and thiomorpholine .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that interact with sulfur-containing compounds, potentially affecting metabolic pathways .

- Photochemical Activity : The benzophenone moiety can absorb UV light, leading to photochemical transformations that may influence biological systems .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results against Gram-negative bacteria, which are often resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 0.5 µg/mL |

| Klebsiella pneumoniae | 0.8 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Cytotoxicity Studies

In cytotoxicity assays, this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The following table summarizes the IC50 values obtained from various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| Normal Human Fibroblasts | >50 |

The selectivity index indicates a favorable profile for further development as an anticancer agent .

The compound's mechanism of action is hypothesized to involve:

- Inhibition of Siderophore Biosynthesis : Similar to other non-nucleoside inhibitors, it may interfere with essential metabolic processes in bacteria by inhibiting enzyme functions critical for iron acquisition .

- Reactive Oxygen Species (ROS) Generation : Its photochemical properties could lead to ROS production, contributing to its cytotoxic effects in cancer cells .

Comparison with Related Compounds

When compared to structurally similar compounds, such as benzophenone derivatives lacking thiomethyl groups, this compound demonstrates enhanced reactivity and biological efficacy due to the presence of sulfur-containing functional groups.

| Compound | Biological Activity |

|---|---|

| Benzophenone | Minimal activity |

| 2-Thiomethylbenzophenone | Moderate antimicrobial |

| This compound | High antimicrobial and cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.